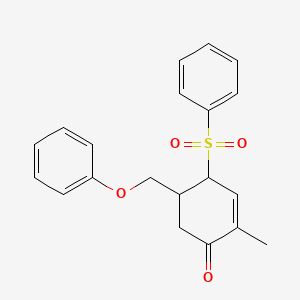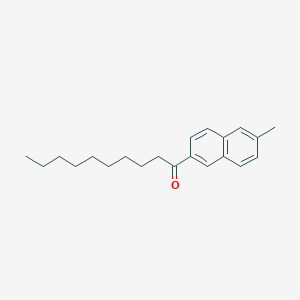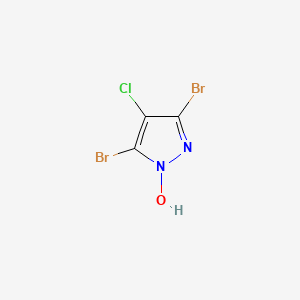
2,6-Bis(trimethylsilylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(trimethylsilylmethyl)pyridine is an organosilicon compound that features a pyridine ring substituted at the 2 and 6 positions with trimethylsilylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trimethylsilylmethyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
2,6-Dibromomethylpyridine+2(Trimethylsilyl chloride)+2(Triethylamine)→this compound+2(Triethylamine hydrochloride)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(trimethylsilylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-protected amines.
Substitution: The trimethylsilylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl-protected amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,6-Bis(trimethylsilylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a protecting group in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Bis(trimethylsilylmethyl)pyridine involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The trimethylsilylmethyl groups provide steric protection, enhancing the stability and reactivity of the complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(trimethylsilyl)pyridine
- 2,6-Bis(trimethylsilyl)aniline
- 2,6-Bis(trimethylsilyl)benzene
Uniqueness
2,6-Bis(trimethylsilylmethyl)pyridine is unique due to the presence of trimethylsilylmethyl groups, which impart distinct steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it a valuable ligand in coordination chemistry and a useful intermediate in organic synthesis.
Propriétés
Numéro CAS |
85932-62-3 |
|---|---|
Formule moléculaire |
C13H25NSi2 |
Poids moléculaire |
251.51 g/mol |
Nom IUPAC |
trimethyl-[[6-(trimethylsilylmethyl)pyridin-2-yl]methyl]silane |
InChI |
InChI=1S/C13H25NSi2/c1-15(2,3)10-12-8-7-9-13(14-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3 |
Clé InChI |
GQBJXKKVMXLULP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=NC(=CC=C1)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)

![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)


![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)

![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)

